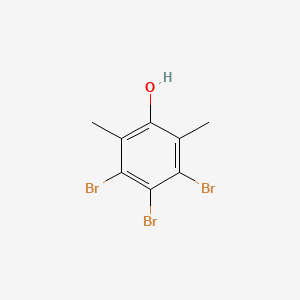
3,4,5-Tribromo-2,6-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Tribromo-2,6-dimethylphenol is an organic compound that belongs to the class of bromophenols It consists of a phenol ring substituted with three bromine atoms at positions 3, 4, and 5, and two methyl groups at positions 2 and 6
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tribromo-2,6-dimethylphenol typically involves the bromination of 2,6-dimethylphenol. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is typically carried out in a continuous flow system to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Tribromo-2,6-dimethylphenol undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can undergo further bromination or nitration reactions under specific conditions.
Oxidation and Reduction: It can be oxidized to form quinones or reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Bromination: Bromine in chloroform or carbon tetrachloride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Bromination: Formation of higher brominated phenols.
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives
Aplicaciones Científicas De Investigación
3,4,5-Tribromo-2,6-dimethylphenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,4,5-Tribromo-2,6-dimethylphenol involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes . The compound’s bromine atoms play a crucial role in its reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,6-Tribromophenol
- 2,3,5-Tribromophenol
- 2,3,6-Tribromophenol
- 2,4,5-Tribromophenol
Uniqueness
3,4,5-Tribromo-2,6-dimethylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
55133-10-3 |
|---|---|
Fórmula molecular |
C8H7Br3O |
Peso molecular |
358.85 g/mol |
Nombre IUPAC |
3,4,5-tribromo-2,6-dimethylphenol |
InChI |
InChI=1S/C8H7Br3O/c1-3-5(9)7(11)6(10)4(2)8(3)12/h12H,1-2H3 |
Clave InChI |
NVQZOERLEJLIEJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1Br)Br)Br)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



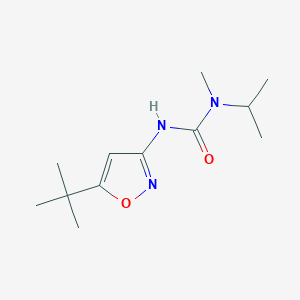

![8a-Ethenyl-4-hydroxy-3,5-dimethylideneoctahydro-2h-furo[3,2-g]isochromene-2,6(3h)-dione](/img/structure/B14623157.png)
![4-[(Ethylamino)methyl]-2-methyl-5-[(propylsulfanyl)methyl]pyridin-3-ol](/img/structure/B14623159.png)
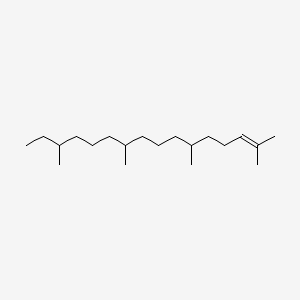

![Acetyl chloride, [[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14623173.png)
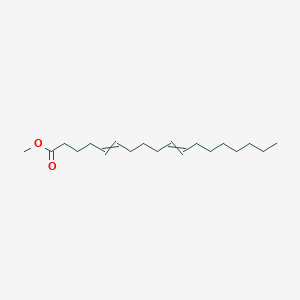
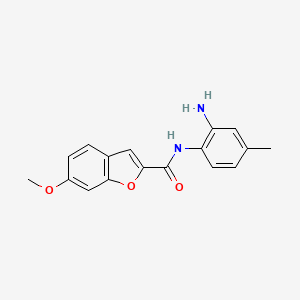
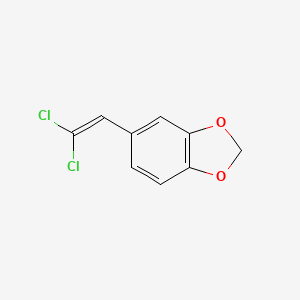
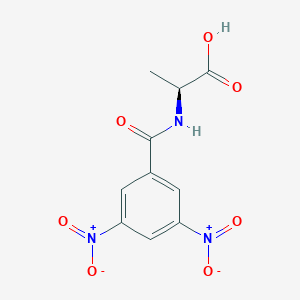
![Oxepino[2,3-b]quinoxaline, 3-chloro-](/img/structure/B14623219.png)
![Benzene, 1,1'-[1-(2-propenyloxy)-2-propynylidene]bis-](/img/structure/B14623221.png)
